methyl 3-hydroxy-2-[[2-(trifluoromethyl)-2H-chromene-3-carbonyl]amino]propanoate
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Overview
Description
Methyl 3-hydroxy-2-[[2-(trifluoromethyl)-2H-chromene-3-carbonyl]amino]propanoate is a complex organic compound that features a trifluoromethyl group and a chromene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-hydroxy-2-[[2-(trifluoromethyl)-2H-chromene-3-carbonyl]amino]propanoate typically involves multi-step organic reactions. One common approach is to start with the chromene derivative, which is then functionalized with a trifluoromethyl group. The subsequent steps involve the introduction of the hydroxy and amino groups, followed by esterification to form the final product. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This includes the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-hydroxy-2-[[2-(trifluoromethyl)-2H-chromene-3-carbonyl]amino]propanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The carbonyl group in the chromene moiety can be reduced to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carbonyl group would produce an alcohol.
Scientific Research Applications
Methyl 3-hydroxy-2-[[2-(trifluoromethyl)-2H-chromene-3-carbonyl]amino]propanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of methyl 3-hydroxy-2-[[2-(trifluoromethyl)-2H-chromene-3-carbonyl]amino]propanoate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The chromene moiety may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3,3,3-trifluoro-2-hydroxy-2-trifluoromethylpropionate
- Methyl 2-hydroxy-3,3,3-trifluoro-2-trifluoromethylpropionate
Uniqueness
Methyl 3-hydroxy-2-[[2-(trifluoromethyl)-2H-chromene-3-carbonyl]amino]propanoate is unique due to the presence of both the trifluoromethyl group and the chromene moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The trifluoromethyl group enhances stability and lipophilicity, while the chromene moiety provides a versatile scaffold for further functionalization.
Properties
IUPAC Name |
methyl 3-hydroxy-2-[[2-(trifluoromethyl)-2H-chromene-3-carbonyl]amino]propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3NO5/c1-23-14(22)10(7-20)19-13(21)9-6-8-4-2-3-5-11(8)24-12(9)15(16,17)18/h2-6,10,12,20H,7H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORKMNLIUBCOYCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CO)NC(=O)C1=CC2=CC=CC=C2OC1C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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